

An In-depth Technical Guide to the Properties of Pentafluoriodobenzene

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Compound of Interest

Compound Name: *1-Fluoro-2,3,4,5,6-pentaiodobenzene*

Cat. No.: *B12090000*

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Disclaimer: Initial investigations for "penta-iodinated fluorobenzene" did not yield any results in scientific literature and chemical databases. This suggests that it may be a hypothetical or extremely rare compound. This guide will instead focus on the well-characterized and structurally related compound, pentafluoriodobenzene (C_6F_5I), which is of significant interest to researchers in chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of pentafluoriodobenzene, with a focus on its relevance to researchers, scientists, and drug development professionals.

Core Properties of Pentafluoriodobenzene

Pentafluoriodobenzene is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ F ₅ I	[1]
Molecular Weight	293.96 g/mol	[1]
Melting Point	-29 °C	[2]
Boiling Point	161 °C	
Density	2.204 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.496	
Appearance	Clear, colorless liquid	[2]
Solubility	Insoluble in water	[3]

Chemical Identifiers

Identifier	Value	Reference
CAS Number	827-15-6	[1]
IUPAC Name	1,2,3,4,5-pentafluoro-6-iodobenzene	[1]
SMILES	<chem>C1(=C(C(=C(C(=C1F)F)I)F)F)F</chem>	[1]
InChI	InChI=1S/C ₆ F ₅ I/c7-1-2(8)4(10)6(12)5(11)3(1)9	[1]

Synthesis and Purification

Pentafluoriodobenzene can be synthesized through the iodination of pentafluorobenzene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of Pentafluoriodobenzene

Materials:

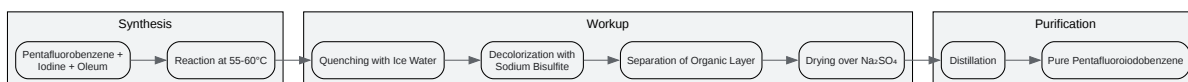
- Pentafluorobenzene
- Iodine
- 65% Oleum (fuming sulfuric acid)
- Ice water
- Aqueous sodium bisulfite solution
- Sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a stirrer, combine pentafluorobenzene and 65% oleum.
- Slowly add iodine to the mixture while stirring.
- Heat the mixture to 55-60 °C and continue stirring for 4 hours.
- Allow the reaction mixture to cool to room temperature overnight.
- Cool the flask in an ice bath and slowly add ice water to quench the reaction.
- Decolorize the mixture by adding aqueous sodium bisulfite solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Dry the organic layer over anhydrous sodium sulfate.
- Purify the crude product by distillation to obtain pentafluoriodobenzene. A boiling point of 73-75 °C at 35 mm Hg has been reported for the purified product.[4]

Experimental Workflow: Synthesis and Purification



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Synthesis and Purification Workflow

Spectroscopic Data

The structure of pentafluoriodobenzene can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of pure pentafluoriodobenzene is expected to be silent.
- ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the fluorinated and iodinated carbon atoms.
- ¹⁹F NMR: The ¹⁹F NMR spectrum is a key technique for characterizing this compound, showing distinct chemical shifts for the fluorine atoms at different positions on the aromatic ring. The typical chemical shift range for aromatic fluorine atoms is between -100 and -200 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of pentafluoriodobenzene will exhibit characteristic absorption bands corresponding to the C-F and C-I stretching vibrations, as well as the vibrations of the

perfluorinated aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of pentafluoriodobenzene. The molecular ion peak (M^+) would be observed at m/z 294.

Toxicological and Safety Information

Hazard Summary

Pentafluoriodobenzene is classified as an irritant.^[2] It is important to handle this chemical with appropriate personal protective equipment.

Hazard Class	Description
Skin Irritation	Causes skin irritation. ^[1]
Eye Irritation	Causes serious eye irritation. ^[1]
Respiratory Irritation	May cause respiratory irritation. ^[1]

Safety Precautions

- **Handling:** Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.
- **Storage:** Store in a cool, dry place in a tightly sealed container.
- **First Aid:** In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water. If inhaled, move to fresh air.

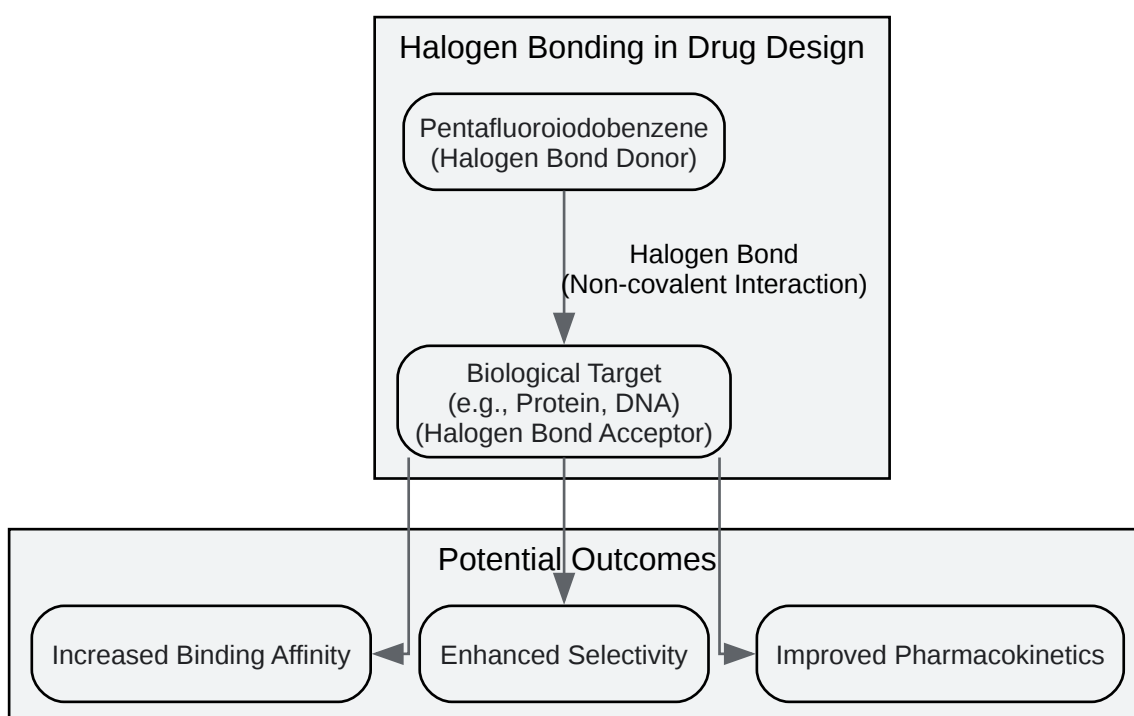
No quantitative toxicological data such as LD50 or IC50 values were found in the reviewed literature.

Applications in Research and Drug Development

Pentafluoriodobenzene is a valuable reagent and building block in organic synthesis and has potential applications in drug discovery.

Halogen Bonding in Drug Design

Pentafluoriodobenzene is a potent halogen bond donor.[6][7] Halogen bonding is a non-covalent interaction between a halogen atom with a positive electrostatic potential (the σ -hole) and a Lewis base. This interaction is increasingly being recognized for its importance in molecular recognition and rational drug design.[6] The electron-withdrawing nature of the five fluorine atoms on the benzene ring enhances the positive σ -hole on the iodine atom, making it a strong halogen bond donor. This property can be exploited in the design of ligands that bind to biological targets such as proteins and nucleic acids.[6]



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